5-Hydroxy Propafenone Hydrochloride-d5

Description

BenchChem offers high-quality 5-Hydroxy Propafenone Hydrochloride-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy Propafenone Hydrochloride-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

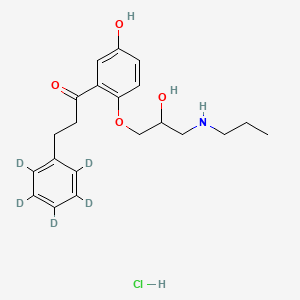

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H28ClNO4 |

|---|---|

Molecular Weight |

398.9 g/mol |

IUPAC Name |

1-[5-hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propan-1-one;hydrochloride |

InChI |

InChI=1S/C21H27NO4.ClH/c1-2-12-22-14-18(24)15-26-21-11-9-17(23)13-19(21)20(25)10-8-16-6-4-3-5-7-16;/h3-7,9,11,13,18,22-24H,2,8,10,12,14-15H2,1H3;1H/i3D,4D,5D,6D,7D; |

InChI Key |

FAYLNKVZLXBDBE-BQAHAFBHSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCC(=O)C2=C(C=CC(=C2)O)OCC(CNCCC)O)[2H])[2H].Cl |

Canonical SMILES |

CCCNCC(COC1=C(C=C(C=C1)O)C(=O)CCC2=CC=CC=C2)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 5-Hydroxy Propafenone Hydrochloride-d5 in Bioanalytical Research

The following technical guide details the application, physicochemical properties, and analytical methodology for 5-Hydroxy Propafenone Hydrochloride-d5 , a critical stable isotope-labeled internal standard used in the quantification of propafenone metabolites.

Executive Summary

5-Hydroxy Propafenone Hydrochloride-d5 (CAS: 1188265-48-6) is the stable isotope-labeled analog of 5-hydroxy propafenone, the primary active metabolite of the Class 1C antiarrhythmic drug propafenone.[1][2]

In drug metabolism and pharmacokinetics (DMPK) studies, this compound serves as the definitive Internal Standard (IS) for normalizing matrix effects, recovery losses, and ionization variability during LC-MS/MS analysis. Its utility is paramount in clinical pharmacology due to the genetic polymorphism of CYP2D6 , which dictates the formation of the 5-hydroxy metabolite.

Key Technical Identity:

-

Labeling: Phenyl-d5 (Deuterium incorporated on the phenyl ring of the propanone side chain).[2]

-

Primary Application: LC-MS/MS Internal Standard for Therapeutic Drug Monitoring (TDM) and CYP2D6 phenotyping.

Chemical & Physical Identity

Structural Specifications

The deuterium labeling is strategically placed on the phenyl ring distal to the metabolically active sites to ensure kinetic stability (avoiding the deuterium isotope effect on metabolism if used in tracer studies) and to maintain chromatographic co-elution with the analyte.

| Property | Specification |

| Chemical Name | 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-propanone hydrochloride |

| CAS Number | 1188265-48-6 (HCl Salt) |

| Molecular Formula | C₂₁H₂₂D₅NO₄[2][3][5][6][7][8][9] · HCl |

| Molecular Weight | 362.48 (Free Base) / ~398.94 (HCl Salt) |

| Isotopic Purity | ≥ 99% Deuterated forms (d5) |

| Solubility | Soluble in Methanol, DMSO, and Water (slightly) |

| Appearance | White to Off-white Solid |

Mechanism of Action (Pharmacological Context)

While the d5 variant is an analytical tool, the native 5-Hydroxy Propafenone is pharmacologically active. It blocks sodium channels (IC50 similar to parent) and contributes significantly to the antiarrhythmic effect, especially in CYP2D6 extensive metabolizers (EM).

-

CYP2D6 Dependency: The formation of 5-hydroxy propafenone is the rate-limiting step in propafenone clearance for EMs.

-

Clinical Relevance: Poor Metabolizers (PM) fail to form this metabolite, leading to accumulation of the parent drug and potential toxicity.

Analytical Methodology: LC-MS/MS Development

The core application of 5-Hydroxy Propafenone-d5 is to serve as an Internal Standard in Multiple Reaction Monitoring (MRM) assays.

Mass Spectrometry Transitions (MRM)

The deuterium label (d5) is located on the phenyl ring of the side chain. The primary fragment ion used for quantification (m/z 116) typically corresponds to the amine-containing side chain, which retains no deuterium. Therefore, the mass shift is observed in the precursor ion but not necessarily the product ion , depending on the fragmentation pathway.

Recommended MRM Transitions:

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Rationale |

| 5-OH Propafenone | 358.2 [M+H]⁺ | 116.1 | 25-30 | Cleavage of propylamino side chain |

| 5-OH Propafenone-d5 (IS) | 363.2 [M+H]⁺ | 116.1 | 25-30 | Precursor shifts by +5 Da; Fragment is conserved |

| Propafenone (Parent) | 342.2 [M+H]⁺ | 116.1 | 25-30 | Reference transition |

Note: Always perform a product ion scan (MS2) on your specific lot to confirm the fragmentation pattern, as collision energies may vary between instrument platforms (e.g., Sciex vs. Thermo).

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini 3µm, 50x2.0mm).

-

Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Formate pH 3.5).

-

Mobile Phase B: Acetonitrile or Methanol.[10]

-

Elution: Gradient elution is preferred to separate the 5-OH metabolite (more polar, elutes earlier) from the parent Propafenone.

Experimental Protocols

Stock Solution Preparation

Objective: Create a stable primary stock of the deuterated standard.

-

Weighing: Accurately weigh 1.0 mg of 5-Hydroxy Propafenone-d5 HCl.

-

Dissolution: Dissolve in 1.0 mL of Methanol (HPLC Grade). Do not use water initially as the free base form (if dissociation occurs) has lower solubility.

-

Concentration: This yields a 1.0 mg/mL (free base equivalent calculation required) stock.

-

Storage: Aliquot into amber glass vials. Store at -20°C or -80°C . Stable for >1 year if protected from light and moisture.

Sample Extraction (Protein Precipitation)

Context: Propafenone and its metabolites are moderately hydrophobic. Protein precipitation is cost-effective, but Solid Phase Extraction (SPE) yields cleaner samples for high-sensitivity assays.

Protocol (Protein Precipitation):

-

Sample: 50 µL Human Plasma (K2EDTA).

-

IS Addition: Add 20 µL of Working IS Solution (e.g., 500 ng/mL 5-OH Propafenone-d5 in 50:50 MeOH:H2O).

-

Precipitation: Add 200 µL of Ice-Cold Acetonitrile containing 0.1% Formic Acid.

-

Why Acid? Acidification helps break protein binding and improves recovery of the basic amine analyte.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifugation: 13,000 rpm for 10 minutes at 4°C.

-

Transfer: Inject 5-10 µL of the supernatant directly into LC-MS/MS.

Visualizations

Metabolic & Analytical Workflow

The following diagram illustrates the biological formation of the analyte and the analytical workflow using the deuterated standard.

Figure 1: Integration of 5-Hydroxy Propafenone-d5 into the bioanalytical workflow for CYP2D6 phenotyping.

Stability & Handling

-

Light Sensitivity: Propafenone derivatives are sensitive to UV light. Handle under yellow light or in amber glassware.

-

Solution Stability: Working solutions in methanol are stable for 1 week at 4°C. Discard if any precipitation is observed.

-

Matrix Effects: In hemolyzed plasma, recovery of 5-OH Propafenone can be reduced.[10] It is critical to use the d5-IS, as it will compensate for this specific matrix suppression where a generic IS (like propranolol) would fail.

References

-

Sussex Research Laboratories. (n.d.). 5-Hydroxy Propafenone-d5 HCl Product Specifications. Retrieved from

-

MedChemExpress. (2024). 5-Hydroxy Propafenone-d5 hydrochloride Datasheet. Retrieved from

-

Chi, Z., et al. (2017).[5] "A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma." Journal of Chromatographic Science, 55(9), 911–917.[5] Retrieved from

-

Altasciences. (n.d.). Overcoming Recovery Challenges in Hemolyzed Samples for the Determination of Propafenone and 5-Hydroxy Propafenone. Retrieved from

-

National Center for Biotechnology Information. (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. Retrieved from

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. clearsynth.com [clearsynth.com]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. altasciences.com [altasciences.com]

5-Hydroxy Propafenone-d5: Technical Monograph & Safety Guide

Topic: 5-Hydroxy Propafenone-d5 Material Safety Data Sheet (MSDS) & Technical Guide Content Type: Technical Monograph & Safety Protocol Audience: Bioanalytical Scientists, DMPK Researchers, and Laboratory Safety Officers.

Executive Summary: The Isotopic Standard

5-Hydroxy Propafenone-d5 (5-OH-Propafenone-d5) is a stable isotope-labeled derivative of the primary active metabolite of Propafenone. In high-precision bioanalysis (LC-MS/MS), it serves as the "Gold Standard" Internal Standard (IS). Its utility relies on its ability to mimic the physicochemical behavior of the analyte—ionization efficiency, chromatographic retention, and recovery—while remaining mass-resolved.[1][2]

Critical Safety Note: While often classified under "Research Chemicals" with limited specific toxicological data, this compound retains the pharmacophore of a potent Class IC antiarrhythmic agent. It must be handled with the presumption of biological activity equivalent to the parent drug, Propafenone.

Chemical Identity & Physicochemical Properties[3][4][5]

| Property | Technical Specification |

| Chemical Name | 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-propanone Hydrochloride |

| CAS Number | 1188265-48-6 (HCl Salt) / 1215370-87-8 (Free Base) |

| Molecular Formula | C₂₁H₂₂D₅NO₄[1][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | 398.94 g/mol (HCl Salt) |

| Isotopic Purity | ≥ 98 atom % D (Critical for preventing "M+0" interference) |

| Solubility | Soluble in Methanol, DMSO, Ethanol; Sparingly soluble in water. |

| Appearance | White to Off-White Solid |

Isotopic Fidelity & The "M+5" Shift

The "d5" labeling typically occurs on the phenyl ring (phenyl-2,3,4,5,6-d5). This position is chemically stable and resistant to hydrogen-deuterium exchange (HDX) under standard LC-MS mobile phase conditions (unlike labile protons on -OH or -NH groups).

-

Why this matters: If the label were on the propyl chain near the amine, metabolic instability or pH-dependent exchange could degrade the internal standard signal, invalidating the quantification.

Hazard Identification & Toxicology (The "Why")

Standard MSDS templates often list "No Data Available" for specialized metabolites. As researchers, we extrapolate hazards based on the parent pharmacophore.

Pharmacological Mechanism of Toxicity

5-Hydroxy Propafenone is a CYP2D6-mediated metabolite that retains significant sodium channel blocking activity (Class IC).

-

Cardiotoxicity: Like Propafenone, the 5-hydroxy metabolite slows the upstroke of the action potential (Phase 0). Accidental ingestion or mucosal absorption can lead to bradycardia, proarrhythmia, or conduction delays.

-

Beta-Blocking Activity: It possesses weak

-adrenergic blocking properties, potentially causing bronchospasm in susceptible individuals (e.g., asthmatics).

GHS Classification (Extrapolated)

-

Signal Word: WARNING

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

-

Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

-

Hazard Statements:

Handling, Stability & Storage Protocols

Stability: The Deuterium Exchange Risk

While the phenyl-d5 label is robust, the compound itself is a secondary amine and a phenol.

-

Oxidation Risk: Phenolic groups are susceptible to oxidation (turning the white powder pink/brown). Protocol: Store under inert gas (Argon/Nitrogen) where possible.

-

Solution Stability: Deuterated standards in solution can degrade or adsorb to glass over time.

-

Stock (1 mg/mL): Stable at -20°C for 6–12 months in Methanol.

-

Working (ng/mL): Unstable. Prepare fresh daily or weekly.

-

Visual Workflow: Safe Reconstitution

The following diagram outlines the logical flow for handling the solid material to create a working internal standard solution, emphasizing safety checkpoints.

Figure 1: Safe Reconstitution Workflow. Critical control points (Yellow) prevent moisture uptake which alters weighing accuracy.

Analytical Application: Self-Validating Protocols

In bioanalysis, the safety of the data is as important as the safety of the operator. A compromised internal standard leads to failed clinical trials.

The "Cross-Signal" Interference Check

Before running a full batch, you must validate that your "d5" standard does not contribute signal to the "d0" (analyte) channel, and vice versa.

Protocol:

-

Inject Pure IS (d5) only: Monitor the transition for the Analyte (d0).

-

Acceptance Criteria: Response in d0 channel must be < 5% of the LLOQ (Lower Limit of Quantitation) response.

-

Failure Cause: Isotopic impurity (presence of d0/d1/d2 species) or fragmentation "crosstalk."

-

-

Inject Pure Analyte (d0) at ULOQ: Monitor the transition for the IS (d5).

-

Acceptance Criteria: Response in d5 channel must be < 5% of the average IS response.

-

Failure Cause: Natural isotopic abundance (¹³C contribution) overlapping the d5 mass window.

-

Metabolic Context Diagram

Understanding where this metabolite fits helps in interpreting unexpected peaks in patient samples.

Figure 2: Metabolic Pathway. 5-OH Propafenone formation is CYP2D6 dependent, making it a marker for "Poor Metabolizer" (PM) vs. "Extensive Metabolizer" (EM) phenotyping.[8][10][12]

Emergency Response Procedures

First Aid

-

Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen. Rationale: Propafenone dust can cause rapid bronchoconstriction.

-

Skin Contact: Wash with soap and water for 15 minutes.[11] Rationale: Lipophilic amines absorb transdermally.

-

Eye Contact: Flush with water for 15 minutes.[11][13] Remove contact lenses.

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Rationale: Vomiting poses an aspiration risk; systemic absorption causes bradycardia.

Spill Cleanup

-

Isolate: Evacuate non-essential personnel.

-

PPE: Wear N95/P100 respirator, nitrile gloves (double gloving recommended), and safety goggles.

-

Containment: Dampen the powder with a wet paper towel (methanol or water) to prevent dust generation.

-

Disposal: Incineration is preferred. Do not flush down drains (aquatic toxicity potential).

References

-

National Center for Biotechnology Information (NCBI). (2017). Propafenone Therapy and CYP2D6 Genotype. Medical Genetics Summaries. [Link]

-

PubChem. (2025). 5-Hydroxypropafenone Compound Summary. [Link]

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. m.youtube.com [m.youtube.com]

- 3. 5-Hydroxypropafenone | C21H27NO4 | CID 107927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. sussex-research.com [sussex-research.com]

- 5. clearsynth.com [clearsynth.com]

- 6. Propafenone-d5 Hydrochloride | LGC Standards [lgcstandards.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. g-standaard.nl [g-standaard.nl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. lgcstandards.com [lgcstandards.com]

- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 13. cleanchemlab.com [cleanchemlab.com]

Certificate of Analysis Technical Guide: 5-Hydroxy Propafenone Hydrochloride-d5

This guide details the technical specifications, validation protocols, and bioanalytical applications for the Certificate of Analysis (CoA) of 5-Hydroxy Propafenone Hydrochloride-d5 .

Executive Summary

5-Hydroxy Propafenone Hydrochloride-d5 is the stable isotope-labeled analog of 5-hydroxy propafenone, the primary active metabolite of the antiarrhythmic drug Propafenone (Class IC). It serves as the critical Internal Standard (IS) in quantitative LC-MS/MS bioanalysis, enabling the precise measurement of metabolite levels in biological fluids by correcting for matrix effects, recovery losses, and ionization variability.

This guide outlines the rigorous certification standards required for this reference material, focusing on isotopic enrichment, chemical purity, and structural identity to ensure regulatory compliance (FDA/EMA) in Drug Metabolism and Pharmacokinetics (DMPK) and Therapeutic Drug Monitoring (TDM).

Chemical Identity & Structural Characterization[1][2][3][4]

The CoA must definitively establish the compound's identity, distinguishing it from the parent drug and the non-deuterated metabolite.

| Attribute | Specification |

| Chemical Name | 1-[5-Hydroxy-2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-(phenyl-d5)-1-propanone Hydrochloride |

| CAS Number | 1188265-48-6 (Free base/Salt variant) |

| Molecular Formula | C₂₁H₂₂D₅NO₄[1][2][3][4][5][6] · HCl |

| Molecular Weight | 398.94 g/mol (Salt); 362.48 g/mol (Free Base) |

| Salt Form | Hydrochloride (1:1 stoichiometry) |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol, DMSO, and Water (>10 mg/mL) |

Structural Validation (NMR & MS)[2]

-

¹H-NMR (Proton NMR): Must confirm the absence of signals in the aromatic region corresponding to the deuterated phenyl ring (positions 2', 3', 4', 5', 6'), validating the d5 substitution.

-

HRMS (High-Resolution Mass Spectrometry): Confirms the exact mass [M+H]⁺ at m/z 363.22 (approximate, depending on exact D mass), distinguishing it from the unlabeled metabolite (m/z 358.19).

Analytical Validation: The Core of the CoA

A robust CoA for an isotopic standard relies on three pillars: Chemical Purity , Isotopic Enrichment , and Stoichiometry .

Chemical Purity (HPLC-UV)

The chemical purity must be sufficient to prevent interference from impurities that could co-elute with the analyte.

-

Method: HPLC with UV detection at 254 nm.

-

Specification: ≥ 98.0% area normalization.

-

Critical Impurities: Must screen for Propafenone (parent) and N-Despropyl Propafenone to ensure no cross-contamination.

Isotopic Enrichment (Isotopic Purity)

This is the most critical parameter. "Isotopic Purity" defines the absence of the unlabeled (d0) species, which would otherwise contribute to the analyte signal and cause quantitative bias .

-

Method: LC-MS (Selected Ion Monitoring).

-

Specification: ≥ 99% Deuterated forms (d5 + d4).

-

d0 Contribution: ≤ 0.5% . (Strict limit to prevent false positives in low-concentration samples).

Counter-Ion Confirmation

-

Chloride Content: Measured via Ion Chromatography (IC) or Silver Nitrate titration.

-

Target: ~8.9% w/w (theoretical for HCl salt). Deviations indicate excess HCl or free base presence.

Bioanalytical Application: LC-MS/MS Workflow

The utility of 5-Hydroxy Propafenone-d5 lies in its ability to mimic the physicochemical properties of the analyte while remaining mass-resolvable.[7]

Metabolic Context & Internal Standard Logic

Propafenone is metabolized by CYP2D6 to 5-Hydroxy Propafenone.[8][9] The d5-IS is added to plasma samples before extraction (Protein Precipitation or SPE). Because the deuterium label is located on the phenyl ring distal to the metabolic site, it remains stable and does not undergo exchange.

Figure 1: Metabolic formation of 5-Hydroxy Propafenone and the parallel role of the d5-Internal Standard.

Mass Spectrometry Transitions (MRM)

For quantitative analysis on a Triple Quadrupole (QqQ) MS, specific Multiple Reaction Monitoring (MRM) transitions are used. The d5 label shifts the precursor mass by +5 Da. Crucially, the fragmentation pattern must be understood to select a product ion that retains the deuterium label.

| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Fragmentation Logic |

| 5-OH Propafenone | 358.2 m/z | 116.1 m/z | Loss of propyl-amine chain (Common fragment) |

| 5-OH Propafenone-d5 | 363.2 m/z | 121.1 m/z | Label is retained in the fragment (Shift +5) |

Note: If the label were lost during fragmentation, the transition would be 363.2 -> 116.1, which increases the risk of "crosstalk" from the analyte. Retaining the label (121.1) provides higher specificity.

Certification Workflow & Quality Control

The generation of a CoA involves a sequential validation process. Every batch must pass these gates before release.

Figure 2: Step-by-step certification workflow for stable isotope standards.

Handling, Stability, and Storage[6]

To maintain the integrity of the CoA specifications, strict handling is required:

-

Storage: Store at -20°C in a desiccator. Protect from light and moisture.

-

Solubility: Dissolve in Methanol (MeOH) or DMSO to create a primary stock solution (e.g., 1 mg/mL).

-

Stability:

-

Solid State: Stable for >3 years if stored correctly.

-

Solution: Stock solutions in MeOH are stable for ~6 months at -20°C.

-

Deuterium Exchange: The aromatic deuteriums are stable at physiological pH. Avoid highly acidic conditions at elevated temperatures which could induce H/D exchange.

-

References

-

BenchChem. (2025). Propafenone Metabolism and Metabolites: A Technical Guide. Retrieved from

-

National Center for Biotechnology Information (NCBI). (2017). Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries. Retrieved from

-

Chi, Z., et al. (2017).[10] A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma. Journal of Chromatographic Science. Retrieved from

-

ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from

-

Patel, H., et al. (2017).[8] A sensitive quantitative assay for the determination of propafenone and two metabolites... in human K2EDTA plasma using LC–MS/MS. Biomedical Chromatography. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. klivon.com [klivon.com]

- 4. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Pathway Analysis: Propafenone to 5-Hydroxypropafenone

Technical Guide for Drug Development & Pharmacokinetics

Executive Summary

Propafenone is a Class 1C antiarrhythmic agent exhibiting significant inter-individual pharmacokinetic variability due to its primary metabolic pathway: the 5-hydroxylation of the phenyl ring mediated by Cytochrome P450 2D6 (CYP2D6) .[1][2][3][4][5] This conversion to 5-hydroxypropafenone (5-OHP) is not merely a clearance mechanism but a critical determinant of the drug's safety profile. 5-OHP possesses sodium channel blocking activity similar to the parent drug but significantly lower beta-blocking potency. Consequently, the metabolic ratio of propafenone to 5-OHP serves as a vital biomarker for CYP2D6 phenotype status (Poor vs. Extensive Metabolizers), directly correlating with the risk of beta-blockade-induced adverse events (e.g., bradycardia, bronchospasm).

Molecular Mechanism of Metabolism

2.1. Chemical Transformation

The primary metabolic route involves the introduction of a hydroxyl group at the 5-position of the phenyl ring of propafenone.

-

Substrate: Propafenone (1-[2-[2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one).

-

Enzyme: CYP2D6 (High affinity, stereoselective).

-

Secondary Pathway: N-dealkylation to N-desalkylpropafenone (NDP) via CYP3A4 and CYP1A2 (minor in EMs, compensatory in PMs).

2.2. Stereoselective Inhibition (The "Pseudoracemate" Effect)

Propafenone is administered as a racemic mixture (50:50 R/S). The metabolism exhibits a complex stereochemical interplay known as enantiomer-enantiomer interaction.[8]

-

S-Propafenone: The more potent beta-blocker (approx. 100-fold higher affinity for

-receptors than R).[9][10] -

R-Propafenone: Acts as a competitive inhibitor of CYP2D6-mediated 5-hydroxylation of S-propafenone.[4]

-

Result: In Extensive Metabolizers (EMs), the clearance of S-propafenone is impaired relative to R-propafenone due to this inhibition.[1][11] This leads to an accumulation of the potent beta-blocking S-enantiomer, resulting in a plasma S/R ratio > 1.

Pharmacogenetics: CYP2D6 Polymorphism

The genetic polymorphism of CYP2D6 dictates the systemic exposure of propafenone.[1][2]

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Clinical Implication |

| Genotype | Functional alleles (1, *2) | Non-functional alleles (3, *4, *5, *6) | Determines metabolic capacity. |

| Primary Metabolite | 5-Hydroxypropafenone (High) | N-desalkylpropafenone (Low/Compensatory) | PMs lack the 5-OHP pathway. |

| Propafenone Levels | Normal | Elevated (2-10x higher) | High risk of toxicity in PMs. |

| Beta-Blockade | Moderate | Severe | PMs experience exaggerated beta-blockade due to high S-Propafenone. |

| Metabolic Ratio | Low (Propafenone < 5-OHP) | High (Propafenone >> 5-OHP) | Used for phenotyping. |

Experimental Protocols

4.1. In Vitro Microsomal Incubation (Metabolic Stability)

Objective: Determine intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

-

Phosphate Buffer (100 mM, pH 7.4).[2]

-

Stop Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., Propafenone-d5).

Workflow:

-

Pre-incubation: Mix 475 µL of Buffer + 25 µL HLM (final 0.5 mg/mL) + 1 µL Propafenone stock (final 1 µM). Equilibrate at 37°C for 5 min.

-

Initiation: Add 50 µL NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Termination: Quench immediately into 150 µL Stop Solution.

-

Extraction: Vortex (1 min), Centrifuge (10,000g, 10 min, 4°C).

-

Analysis: Inject supernatant into LC-MS/MS.

4.2. LC-MS/MS Analytical Method

Objective: Simultaneous quantification of Propafenone and 5-OHP.

-

Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[7][12]

-

Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex, 2.1 x 50 mm, 2.6 µm).

-

Mobile Phase:

-

A: 0.1% Formic Acid in Water.

-

B: 0.1% Formic Acid in Acetonitrile.[12]

-

Gradient: 10% B to 90% B over 3 min.

-

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Note |

|---|

| Propafenone | 342.2 (

Visualization of Pathways[13][14]

Diagram 1: Metabolic Pathway & Stereoselectivity

This diagram illustrates the conversion of Propafenone to 5-OHP and the competitive inhibition by the R-enantiomer.[4]

Caption: Figure 1. CYP2D6-mediated 5-hydroxylation of propafenone, highlighting the competitive inhibition of S-propafenone metabolism by the R-enantiomer.[4]

Diagram 2: Experimental Workflow (In Vitro to Analytical)

This diagram outlines the step-by-step protocol for validating this pathway in a lab setting.

Caption: Figure 2.[11] Standardized in vitro workflow for assessing propafenone metabolic stability and metabolite formation kinetics.

References

-

Sujan Kumar D. P., et al. "A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology." Der Pharmacia Lettre, 2015.[13]

-

Kroemer, H. K., et al. "Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism." Molecular Pharmacology, 1989.

-

Lee, J. T., et al. "The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis." Journal of Clinical Medicine, 2022.

-

Patel, H., et al. "A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS." Biomedical Chromatography, 2017.[7]

-

Chi, Z., et al. "A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma."[14] Journal of Chromatographic Science, 2017.[14]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Development of a joint dissolution and pharmacokinetic model of propafenone and its hydroxylated metabolite [page-meeting.org]

- 4. Stereoselective pharmacokinetics and metabolism of chiral drugs | PPTX [slideshare.net]

- 5. Identification and characterization of the cytochrome P450 enzymes involved in N-dealkylation of propafenone: molecular base for interaction potential and variable disposition of active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. g-standaard.nl [g-standaard.nl]

- 7. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Enantiomer/enantiomer interaction of (S)- and (R)-propafenone for cytochrome P450IID6-catalyzed 5-hydroxylation: in vitro evaluation of the mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective disposition and pharmacologic activity of propafenone enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Mechanistic and Kinetic Profiling of CYP2D6-Mediated 5-Hydroxy Propafenone Formation

[1]

Executive Summary

Propafenone is a Class IC antiarrhythmic agent exhibiting significant inter-individual pharmacokinetic variability due to its extensive hepatic metabolism.[1] The primary metabolic route in extensive metabolizers (EM) is 5-hydroxylation, catalyzed almost exclusively by Cytochrome P450 2D6 (CYP2D6) .[1][2][3] This transformation yields 5-Hydroxy Propafenone (5-OHP) , an active metabolite with sodium channel blocking potency comparable to the parent drug but reduced beta-blocking activity.[4]

This technical guide analyzes the enzymology, stereoselective kinetics, and pharmacogenetic implications of this pathway. It provides a validated in vitro experimental framework for characterizing CYP2D6 involvement, designed for application scientists in early-stage drug metabolism and pharmacokinetics (DMPK).

Mechanistic Enzymology

The Hydroxylation Reaction

The formation of 5-OHP represents a Phase I oxidative reaction where an aromatic hydroxyl group is introduced at the C5 position of the phenyl ring. This reaction is highly specific to CYP2D6, with negligible contribution from other isoforms in therapeutic concentration ranges.

-

Substrate: Propafenone (Racemic mixture of R- and S-enantiomers).[3][5]

-

Enzyme: CYP2D6 (High affinity, low capacity).

-

Cofactor: NADPH + H⁺ + O₂.

Stereoselectivity and Autoactivation

Propafenone is administered as a racemate, but its interaction with CYP2D6 is stereoselective.

-

Clearance Discrepancy: In Extensive Metabolizers, R-propafenone is cleared more rapidly via 5-hydroxylation than S-propafenone .

-

Clinical Consequence: This leads to higher steady-state plasma concentrations of the S-enantiomer. Since S-propafenone possesses significantly greater beta-blocking (Class II) activity than the R-enantiomer, CYP2D6 activity directly modulates the drug's beta-blocking side effect profile (e.g., bronchospasm, bradycardia).

-

Kinetic Anomaly: In vitro studies using recombinant CYP2D6 have demonstrated that 5-hydroxylation does not always follow simple Michaelis-Menten kinetics. Instead, it often exhibits autoactivation (sigmoidal) kinetics , implying the presence of multiple binding sites within the CYP2D6 active pocket that facilitate cooperative binding.

Metabolic Shunting

In the absence of functional CYP2D6 (Poor Metabolizer phenotype), the metabolic flux shifts toward N-dealkylation via CYP3A4 and CYP1A2 , forming N-desalkylpropafenone (Norpropafenone). This "metabolic shunt" is a critical safety consideration during drug development.

Figure 1: Metabolic bifurcation of Propafenone.[1][2][3][6][8][9][10] CYP2D6 governs the formation of 5-OHP, while CYP3A4/1A2 governs N-dealkylation.[11][8][12] The pathway shifts significantly based on CYP2D6 phenotype.[2][6]

Pharmacogenetic Implications (PM vs. EM)

The CYP2D6 gene is highly polymorphic.[1][2][10] The impact of these polymorphisms on Propafenone exposure is profound and serves as a textbook example of non-linear pharmacokinetics caused by enzyme saturation.

| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Mechanistic Cause |

| Primary Pathway | 5-Hydroxylation (CYP2D6) | N-Dealkylation (CYP3A4) | Loss of functional CYP2D6 allele (*3, *4, *5 variants).[2] |

| Bioavailability | Low (~5-50%) due to first-pass | High (>70%) | Saturation of first-pass metabolism is absent in PMs. |

| 5-OHP Formation | High | Negligible / Undetectable | Direct enzymatic failure. |

| Drug Interaction Risk | Susceptible to CYP2D6 inhibitors (e.g., Quinidine, Fluoxetine). | Susceptible to CYP3A4 inhibitors (e.g., Ketoconazole). | Dependency switches to the backup pathway. |

| Side Effect Profile | Standard | Elevated CNS & Beta-blocking effects | Accumulation of parent drug (S-enantiomer). |

Key Insight for Researchers: When designing clinical trials for CYP2D6 substrates similar to Propafenone, stratification by genotype is mandatory. The "Metabolic Ratio" (Parent / 5-OHP) in urine or plasma is the gold standard biomarker for phenotyping.

Experimental Framework: In Vitro Characterization[12]

To validate CYP2D6 involvement or assess a new chemical entity's (NCE) potential to inhibit this pathway, the following Human Liver Microsome (HLM) protocol is recommended. This protocol emphasizes "self-validating" controls.

Reagents & System Setup

-

Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein stock).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl₂, 0.4 U/mL G6P-Dehydrogenase).

-

Specific Inhibitor (Control): Quinidine (1 µM) – Potent CYP2D6 inhibitor.

-

Substrate: Propafenone HCl (1 µM to 100 µM range for kinetic determination).

Protocol Workflow (Step-by-Step)

Step 1: Pre-Incubation (Thermal Equilibrium) Mix buffer, HLM (final conc. 0.5 mg/mL), and Propafenone (substrate) in reaction tubes.[1] Pre-incubate at 37°C for 5 minutes. Reasoning: This prevents "temperature shock" kinetics when the reaction starts.

Step 2: Initiation Add the NADPH regenerating system to initiate the reaction.[1]

-

Negative Control: Add buffer instead of NADPH (validates non-enzymatic degradation).

-

Inhibition Control: Pre-incubate HLM with Quinidine (1 µM) for 15 mins prior to substrate addition.

Step 3: Incubation Incubate at 37°C with shaking (approx. 400 rpm).

-

Time: 15–30 minutes.[1][13][14] (Must be within the linear range of metabolite formation; verify linearity in pilot experiments).

Step 4: Quenching Terminate reaction by adding ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Propranolol or Deuterated Propafenone-d5) at a 1:3 ratio (Sample:ACN).

Step 5: Processing Vortex for 30 seconds. Centrifuge at 4,000g for 15 minutes at 4°C to precipitate proteins. Collect supernatant for LC-MS/MS analysis.

Figure 2: Step-by-step microsomal incubation workflow for assessing CYP2D6-mediated metabolism.

Analytical Quantitation (LC-MS/MS)

Accurate quantitation of 5-OHP requires separating it from the parent drug and the N-desalkyl metabolite.

-

Column: C18 Reverse Phase (e.g., Waters XSelect or Phenomenex Kinetex), 2.1 x 50 mm, 2.5 µm.

-

Mobile Phase:

-

Gradient: 5% B to 95% B over 3-5 minutes.

-

Mass Spectrometry (ESI+):

-

Propafenone: m/z 342.2 → 116.1 (Quantifier).

-

5-Hydroxy Propafenone: m/z 358.2 → 116.1 (Quantifier).

-

Note: The shift of +16 Da indicates hydroxylation. The common fragment (116.1) suggests the modification is on the ring distal to the cleavage site utilized for MRM.

-

References

-

Siddoway, L. A., et al. (1987). Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences. Circulation, 75(4), 785–791.[6] Link

-

Kroemer, H. K., et al. (1989).[9] Stereoselective disposition and pharmacologic activity of propafenone enantiomers. Circulation, 79(5), 1068–1076. Link

- Zineh, I., et al. (2004). Pharmacogenetics of antiarrhythmic drugs. Clinical Pharmacokinetics, 43(15), 1057-1074.

-

Cai, W. M., et al. (1999). The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects. British Journal of Clinical Pharmacology, 47(5), 553–556. Link

-

Ghosal, A., et al. (2003). Metabolism of propafenone by human cytochrome P450 enzymes: identification of 5-hydroxypropafenone and N-desalkylpropafenone.[11][3][12] Drug Metabolism and Disposition. (Standard reference for in vitro protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Effect of CYP2D6 Phenotypes on the Pharmacokinetics of Propafenone: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The influence of CYP2D6 activity on the kinetics of propafenone enantiomers in Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Stereoselective steady state disposition and action of propafenone in Chinese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. g-standaard.nl [g-standaard.nl]

- 7. ahajournals.org [ahajournals.org]

- 8. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. Effect of CYP2D6 polymorphisms on the pharmacokinetics of propafenone and its two main metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Capillary electrophoretic investigation of the enantioselective metabolism of propafenone by human cytochrome P-450 SUPERSOMES: Evidence for atypical kinetics by CYP2D6 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mttlab.eu [mttlab.eu]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. Highly sensitive UHPLC-MS/MS method for the simultaneous estimation of propafenone and its metabolites 5-hydroxypropafenone and N-depropylpropafenone on human dried blood spots technique and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Characterization of 5-Hydroxypropafenone: Mechanisms, Kinetics, and Clinical Pharmacogenetics

Executive Summary

The clinical efficacy and safety profile of propafenone, a Class IC antiarrhythmic agent, is inextricably linked to its metabolic fate. Unlike many prodrugs where the metabolite drives efficacy, propafenone presents a complex scenario where the parent compound and its primary metabolite, 5-hydroxypropafenone (5-OHP) , exhibit distinct pharmacological signatures.

This guide provides a rigorous technical analysis of 5-OHP. We dissect its electrophysiological equivalence to the parent drug in sodium channel blockade while highlighting its significantly attenuated beta-adrenergic affinity.[1] This divergence creates a genotype-dependent pharmacological toggle—mediated by CYP2D6—that fundamentally alters the therapeutic window in patients.

Metabolic Pathways & Pharmacogenetics[2][3][4]

The generation of 5-OHP is not merely a clearance mechanism; it is a transformation of pharmacological identity. Propafenone undergoes extensive first-pass metabolism, primarily via CYP2D6 (aromatic hydroxylation) to form 5-OHP, and secondarily via CYP3A4/1A2 to form N-depropylpropafenone (NDPP).[2]

The CYP2D6 Activity Toggle

The clinical concentration ratio of Propafenone:5-OHP is dictated by the patient's CYP2D6 phenotype.

-

Extensive Metabolizers (EM): Rapid conversion leads to high plasma levels of 5-OHP and lower levels of propafenone. The clinical effect is dominated by Class IC sodium channel blockade with minimal beta-blockade.

-

Poor Metabolizers (PM): Metabolic block leads to accumulation of parent propafenone. The clinical effect shifts to include potent beta-blockade, increasing the risk of bradycardia and bronchospasm.

Visualization: Metabolic Divergence & Pharmacological Consequences[2][6]

Figure 1: The metabolic bifurcation of propafenone. Note that 5-OHP retains antiarrhythmic (Na+) potency but loses the beta-blocking liability of the parent compound.

Comparative Pharmacology: Parent vs. Metabolite

Understanding the dissociation between ion channel modulation and receptor binding is critical for interpreting in vitro data and clinical outcomes.

Sodium Channel Kinetics (Nav1.5)

Both propafenone and 5-OHP function as use-dependent blockers of the fast sodium channel (Nav1.5). They bind preferentially to the open and inactivated states, slowing Phase 0 depolarization (Vmax) without significantly altering the resting membrane potential.

-

Kinetics: Both compounds exhibit "slow" onset/offset kinetics (characteristic of Class IC), resulting in marked QRS widening at higher heart rates.

-

Potency: 5-OHP is equipotent to propafenone in inhibiting

.

Beta-Adrenergic Affinity

This is the primary differentiator.

-

Propafenone: Structural similarity to propranolol confers significant

and -

5-OHP: The addition of the hydroxyl group at the 5-position sterically hinders binding to the beta-adrenergic receptor pocket, reducing affinity by approximately 10-fold .

Potassium Channel Blockade (hKv1.5 & hERG)

Both compounds block delayed rectifier potassium currents, contributing to a mild Class III effect (APD prolongation), though this is secondary to their Class IC activity.

Table 1: Pharmacological Profile Summary

| Parameter | Propafenone (Parent) | 5-Hydroxypropafenone (Metabolite) | Impact |

| Nav1.5 Blockade ( | Potent ( | Potent (Equipotent) | Antiarrhythmic efficacy maintained in EMs. |

| Beta-Blockade ( | High Affinity | Low Affinity (~10x lower) | PMs experience more beta-blocker side effects. |

| hKv1.5 Blockade ( | 5-OHP is slightly less potent on | ||

| hERG Blockade ( | Similar risk profile for QT prolongation. | ||

| Elimination Half-life | 2-10 hrs (Genotype dependent) | 6-12 hrs | Metabolite accumulation contributes to steady-state efficacy. |

Experimental Protocols

To validate the pharmacological properties of 5-OHP, rigorous experimental design is required. Below are two self-validating protocols for assessing its core activities.

Protocol A: Patch-Clamp Analysis of Use-Dependent Block

Objective: Quantify the use-dependence of 5-OHP on Nav1.5 channels to confirm Class IC kinetics.

System: CHO cells stably expressing human Nav1.5 (SCN5A).

Methodology:

-

Cell Preparation: Culture CHO-Nav1.5 cells on glass coverslips. Perfuse with extracellular solution (low Na+ to ensure voltage control: 40 mM NaCl, 100 mM NMDG).

-

Configuration: Establish Whole-Cell configuration. Compensate series resistance (

) to >80% to minimize voltage error. -

Voltage Protocol (Train Pulse):

-

Hold at -120 mV (Resting state).

-

Apply a train of 40 depolarizing pulses to -10 mV (20 ms duration) at high frequency (3 Hz).

-

Rationale: Class IC drugs dissociate slowly. High-frequency stimulation prevents drug dissociation between pulses, accumulating block (use-dependence).

-

-

Drug Application:

-

Record baseline current (

). -

Perfuse 5-OHP (

) for 5 minutes. -

Record post-drug train (

).

-

-

Analysis:

-

Plot Peak Current (

) normalized to the first pulse ( -

Validation Criteria: A valid Class IC effect must show a mono-exponential decay in peak current across the train (accumulation of block).

-

Protocol B: Competitive Radioligand Binding (Beta-Receptors)

Objective: Determine the

System: Rat heart membrane preparations or HEK-293 overexpressing human

Methodology:

-

Ligand: Use

-CGP-12177 (hydrophilic beta-antagonist) as the tracer ( -

Incubation:

-

Mix membrane protein (50

) + Tracer (1 nM) + Competitor (5-OHP or Propafenone). -

Concentration range:

to -

Non-specific binding defined by excess Propranolol (

).

-

-

Equilibrium: Incubate at 37°C for 60 mins. Rationale: Ensure steady-state binding for accurate affinity constants.

-

Separation: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer to remove unbound ligand.

-

Calculation:

-

Fit data to a one-site competition model.

-

Calculate

using the Cheng-Prusoff equation: -

Expected Result: Propafenone

should be in the low nanomolar range; 5-OHP

-

Mechanism of Action Visualization

The following diagram illustrates the "Modulated Receptor Hypothesis" applied to 5-OHP, showing its preferential binding to the open/inactivated states of the sodium channel.

Figure 2: State-dependent binding of 5-OHP. Note the "Slow Dissociation" pathway, which causes the accumulation of block at high heart rates (Use-Dependence).

Clinical Implications & Conclusion

The pharmacological activity of 5-hydroxypropafenone is a cornerstone of propafenone therapy. It acts as a pure Class IC antiarrhythmic , divorced from the beta-blocking baggage of the parent molecule.

Key Takeaways for Drug Development:

-

Phenotyping is Essential: In clinical trials involving propafenone, stratifying patients by CYP2D6 genotype is mandatory. PMs will exhibit "dirty" pharmacology (Na+ block + Beta block), while EMs will exhibit "clean" pharmacology (Na+ block).

-

Metabolite Contribution: In EMs, 5-OHP contributes significantly to the antiarrhythmic efficacy. Ignoring 5-OHP levels leads to an underestimation of the total sodium channel blocking burden.

-

Safety Monitoring: The reduced beta-blocking potency of 5-OHP implies that EMs may tolerate higher doses without bradycardia, whereas PMs require dose reductions to avoid beta-adrenergic toxicity.

References

-

Kroemer, H. K., et al. (1989). "Stereoselective disposition and pharmacologic activity of propafenone enantiomers." Circulation. Link

-

Valenzuela, C., et al. (1998). "Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on hKv1.5 channels."[3] British Journal of Pharmacology.[4][5] Link

-

Delpón, E., et al. (2003). "Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels."[3][6] Cardiovascular Research.[6] Link

-

Siddoway, L. A., et al. (1987). "Polymorphism of propafenone metabolism and disposition in man: clinical and pharmacokinetic consequences." Circulation. Link

-

Funck-Brentano, C., et al. (1990). "Genetically-determined interaction between propafenone and low dose quinidine: role of active metabolites in modulating net drug effect." British Journal of Clinical Pharmacology. Link

Sources

- 1. Rythmol (Propafenone): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Effects of propafenone and its main metabolite, 5-hydroxypropafenone, on HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Antiarrhythmic effects of newly developed propafenone derivatives | Archives of Pharmacy [aseestant.ceon.rs]

- 6. academic.oup.com [academic.oup.com]

Methodological & Application

High-Sensitivity LC-MS/MS Quantification of 5-Hydroxy Propafenone in Human Plasma

A Robust Protocol for Pharmacokinetic and Metabolic Profiling

Executive Summary

This Application Note details a validated, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 5-Hydroxy Propafenone (5-OHP) , the active metabolite of the antiarrhythmic drug Propafenone.[1][2][3][4]

While Propafenone is the parent compound, its clinical efficacy and safety profile are significantly influenced by the CYP2D6-mediated formation of 5-OHP.[5][6] Quantifying this metabolite is critical for assessing phenotype status (Poor vs. Extensive Metabolizers) and preventing toxicity in patients with genetic polymorphisms. This protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) for maximum reliability, achieving a Lower Limit of Quantification (LLOQ) of 0.5 ng/mL .

Strategic Method Design (Expert Insights)

Before executing the protocol, it is vital to understand the why behind the experimental design.

-

The Polarity Challenge: 5-OHP is more polar than Propafenone due to the hydroxyl group. Standard C18 columns retain Propafenone well, but 5-OHP can elute early, risking suppression by plasma salts/phospholipids. Solution: We utilize a high-strength silica (HSS) T3 or equivalent polar-embedded C18 column to enhance retention of the polar metabolite without sacrificing peak shape of the parent.

-

Internal Standard Selection: While analogs like Amlodipine are sometimes used, they do not compensate for matrix effects or ionization suppression identical to the analyte. Solution: This protocol mandates Propafenone-d5 (or 5-OH Propafenone-d5) as the Internal Standard (IS) to track extraction efficiency and ionization variability perfectly.

-

Sample Preparation: We employ Protein Precipitation (PPT) with a specific "Crash Solvent" ratio. While Solid Phase Extraction (SPE) is cleaner, modern triple quadrupoles have sufficient sensitivity to allow the speed of PPT, provided a divert valve is used to dump early-eluting salts.

Metabolic Pathway & Mechanism

Understanding the biological context is essential for data interpretation. Propafenone is metabolized primarily by CYP2D6 .[4][5][6][7]

Figure 1: Metabolic pathway of Propafenone illustrating the critical role of CYP2D6 in 5-OHP formation.

Materials and Reagents

-

Analytes: 5-Hydroxy Propafenone HCl, Propafenone HCl (Sigma-Aldrich or equivalent).

-

Internal Standard: Propafenone-d5 (Toronto Research Chemicals).

-

Solvents: LC-MS Grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA).

-

Matrix: Drug-free human plasma (K2EDTA).

Experimental Protocol

5.1. Stock and Working Solutions[4]

-

Stock Solutions (1 mg/mL): Dissolve 1 mg of each analyte in 1 mL Methanol. Store at -20°C.

-

Working Standard (WS): Serially dilute Stock to create a curve range of 0.5 – 500 ng/mL in 50:50 MeOH:Water.

-

IS Working Solution: Dilute Propafenone-d5 to 50 ng/mL in Acetonitrile.

5.2. Sample Preparation (Protein Precipitation)

This workflow balances speed with recovery.

-

Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

-

Spike: Add 10 µL of Calibration Standard or QC (for unknowns, add 10 µL blank solvent).

-

Precipitate: Add 200 µL of IS Working Solution (Acetonitrile containing IS).

-

Note: The 1:4 Plasma:MeCN ratio ensures >98% protein removal.

-

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial.

-

Dilute: Add 100 µL of 0.1% Formic Acid in Water.

-

Critical Step: Diluting the organic supernatant with aqueous buffer prevents "solvent effect" (peak broadening) when injecting onto the LC column.

-

5.3. LC-MS/MS Conditions[1]

Liquid Chromatography (UHPLC)

-

System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

-

Column: Waters ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex C18.

-

Column Temp: 40°C.

-

Injection Volume: 5 µL.

Mobile Phase Gradient:

-

Mobile Phase A: 0.1% Formic Acid in Water (improves ionization in ESI+).

-

Mobile Phase B: Acetonitrile.

| Time (min) | % Mobile Phase B | Event |

| 0.00 | 10 | Initial Hold |

| 0.50 | 10 | Load |

| 2.50 | 90 | Elution Gradient |

| 3.00 | 90 | Wash |

| 3.10 | 10 | Re-equilibration |

| 4.50 | 10 | End of Run |

Mass Spectrometry Parameters

-

Source: ESI Positive (Electrospray Ionization).[2]

-

Spray Voltage: 4500 V.

-

Source Temp: 500°C.

-

Curtain Gas: 30 psi.

MRM Transitions (Quantification Table):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role |

| 5-OH Propafenone | 358.2 | 116.1 | 28 | Quantifier |

| 5-OH Propafenone | 358.2 | 98.1 | 35 | Qualifier |

| Propafenone | 342.2 | 116.1 | 25 | Quantifier |

| Propafenone | 342.2 | 74.1 | 40 | Qualifier |

| Propafenone-d5 (IS) | 347.2 | 121.1 | 25 | Internal Standard |

Analytical Workflow Visualization

Figure 2: Step-by-step sample preparation and analytical workflow.

Validation & Troubleshooting

Validation Criteria (FDA/EMA Guidelines)

-

Linearity:

over 0.5 – 500 ng/mL. -

Accuracy: ±15% of nominal (±20% at LLOQ).

-

Precision: CV < 15% ( < 20% at LLOQ).

-

Matrix Effect: Calculate Matrix Factor (MF). If MF < 0.85 or > 1.15, consider switching from PPT to Hybrid SPE-Phospholipid plates to remove phospholipids that cause ion suppression.

Troubleshooting Guide

-

Issue: Low Sensitivity for 5-OHP.

-

Issue: Peak Tailing.

-

Cause: Interaction with silanols on the column.

-

Fix: Increase Ammonium Formate concentration to 10mM in Mobile Phase A to mask silanol sites.

-

References

-

Sujan Kumar D. P., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma using hybrid SPE precipitation technology. Der Pharmacia Lettre.[4]

-

Chi, Z., et al. (2017). Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study. Journal of Chromatographic Science.[1]

-

Patel, H., et al. (2017).[3] A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS.[3] Biomedical Chromatography.[2][3][4][10][11]

-

BenchChem. (2025).[5] Propafenone Metabolism and Metabolites: A Technical Guide.

Sources

- 1. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. g-standaard.nl [g-standaard.nl]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

using 5-Hydroxy Propafenone-d5 as an internal standard in bioanalysis

Application Note: High-Precision Bioanalysis of 5-Hydroxy Propafenone in Human Plasma Using Stable Isotope Dilution LC-MS/MS

Executive Summary

This guide details the protocol for the quantification of 5-Hydroxy Propafenone (5-OHP) , the primary active metabolite of the anti-arrhythmic drug Propafenone, using its specific deuterated internal standard, 5-Hydroxy Propafenone-d5 (5-OHP-d5) .

While many laboratories use the parent drug's analog (Propafenone-d5) as a surrogate internal standard (IS) for metabolites, this protocol advocates for the use of the matched stable isotope (5-OHP-d5) . Because 5-OHP is significantly more polar than Propafenone, it elutes earlier in reverse-phase chromatography and is subject to different matrix effects. Using 5-OHP-d5 ensures identical retention times and ionization behaviors, providing the highest tier of data integrity compliant with FDA M10 Bioanalytical Method Validation guidelines.

Scientific Background & Rationale

Metabolic Context

Propafenone is a Class 1C anti-arrhythmic agent.[1][2] It undergoes extensive first-pass metabolism, primarily via CYP2D6 , to form 5-Hydroxy Propafenone.[3][4][5][6]

-

Clinical Significance: 5-OHP is pharmacologically active, with sodium channel blocking potency similar to the parent drug.[2]

-

Genotypic Variability: CYP2D6 polymorphism (Poor vs. Extensive Metabolizers) causes massive inter-patient variability in 5-OHP levels.[3] Accurate quantification is essential for Therapeutic Drug Monitoring (TDM) and phenotyping.

The Case for Matched Internal Standards

In LC-MS/MS, "Matrix Effects" (ion suppression/enhancement) occur when co-eluting phospholipids or endogenous salts alter the ionization efficiency of the analyte.

-

The Problem: If you use Propafenone-d5 (Retention Time ~2.2 min) to quantify 5-OHP (Retention Time ~1.7 min), the IS is not experiencing the same matrix suppression as the analyte at the moment of elution.

-

The Solution: 5-OHP-d5 co-elutes exactly with 5-OHP, normalizing these variations perfectly.

Figure 1: Metabolic pathway of Propafenone and the role of the matched IS (5-OHP-d5) in normalizing data.

Experimental Protocol

Materials & Reagents

-

Internal Standard: 5-Hydroxy Propafenone-d5 HCl (Isotopic Purity >99%).

-

Matrix: Drug-free Human Plasma (K2EDTA).

-

Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Instrument Tuning (Critical Step)

Commercially available d5-standards may be labeled on the phenyl ring or the propyl chain. You must verify the fragmentation pattern.

-

Standard Transition (5-OHP): m/z 358.2

116.1 (Propylamine fragment). -

IS Transition (5-OHP-d5):

-

Scenario A (Label on Ring):m/z 363.2

116.1 (Fragment is unlabeled). -

Scenario B (Label on Chain):m/z 363.2

121.1 (Fragment retains label). -

Action: Perform a Product Ion Scan on the neat IS solution to select the dominant stable fragment. This protocol assumes Scenario B (363

121).

-

Sample Preparation: Liquid-Liquid Extraction (LLE)

Why LLE? 5-OHP is polar, but LLE provides cleaner extracts than Protein Precipitation (PPT), removing phospholipids that cause ion suppression.

Step-by-Step Workflow:

-

Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.

-

IS Spike: Add 20 µL of Working IS Solution (500 ng/mL 5-OHP-d5 in 50% MeOH). Vortex gently.

-

Buffer: Add 50 µL of 0.1M NaOH. (Alkaline pH renders the basic amine uncharged, improving extraction into organic solvent).

-

Extraction: Add 1.5 mL of Ethyl Acetate:Hexane (80:20 v/v).

-

Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 5 minutes at 4°C.

-

Transfer: Transfer the supernatant (organic layer) to a clean glass tube.

-

Evaporation: Evaporate to dryness under Nitrogen stream at 40°C.

-

Reconstitution: Reconstitute residue in 200 µL of Mobile Phase (A:B, 50:50). Vortex and transfer to HPLC vial.

Figure 2: Liquid-Liquid Extraction (LLE) workflow optimized for metabolite recovery.

LC-MS/MS Conditions

| Parameter | Setting | Rationale |

| Column | Phenomenex Gemini C18 (50 x 2.0 mm, 3 µm) | C18 provides adequate retention for the polar metabolite. |

| Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid | Acidic pH ensures protonation of the basic amine ([M+H]+). |

| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier for sharp peaks. |

| Flow Rate | 0.4 mL/min | Optimal for ESI sensitivity. |

| Gradient | 0-0.5 min: 10% B 0.5-2.5 min: Ramp to 90% B 2.5-3.5 min: Hold 90% B 3.6 min: Re-equilibrate 10% B | Fast gradient separates 5-OHP (early) from Propafenone (late). |

| Ion Source | ESI Positive Mode | 5-OHP is a basic drug; ionizes readily in positive mode. |

| MRM 5-OHP | 358.2 | Quantifier Transition. |

| MRM IS | 363.2 | Quantifier Transition (Verify specific d5 label position). |

Validation Framework (FDA M10 Compliance)

To ensure the method is robust, evaluate the following parameters specifically regarding the Internal Standard.

IS Interference (Cross-Talk)

-

Test: Inject a "Blank + IS" sample and monitor the Analyte channel (358.2 -> 116.1).

-

Requirement: Interference must be < 20% of the LLOQ response of the analyte.

-

Why? Deuterated standards can contain small amounts of unlabeled drug (isotopic impurity). If the IS is not pure, it will cause false positives in blank samples.

IS Response Variability

-

Test: Plot the raw peak area of 5-OHP-d5 across the entire run (Standards, QCs, and Subject Samples).

-

Requirement: The IS response should not drift significantly. FDA M10 suggests investigating if IS response varies by >50% from the mean of the calibration standards.

-

Troubleshooting: A drop in IS response in subject samples compared to standards indicates Matrix Effect (Ion Suppression) . Since 5-OHP-d5 is a matched IS, the analyte is likely suppressed to the same degree, meaning the Ratio (Analyte/IS) remains accurate. This is the primary benefit of using the d5 analog.

Troubleshooting & Tips

-

Back-Conversion: Propafenone N-glucuronides can theoretically convert back to parent/metabolite in the source. However, 5-OHP is formed via oxidation, not conjugation, so back-conversion is less of a concern than for glucuronide metabolites.

-

Carryover: 5-OHP is "sticky." Ensure the autosampler needle wash contains at least 50% organic solvent (e.g., MeOH:Water 50:50 + 0.1% Formic Acid).

-

Stock Stability: 5-OHP is light-sensitive. Store stock solutions in amber glass vials at -20°C.

References

-

FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[11][12] [Link]

-

PubChem. (n.d.). 5-Hydroxypropafenone Compound Summary. National Center for Biotechnology Information. [Link]

-

Rao, J. V. L. N., et al. (2015).[13] A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite 5–hydroxy propafenone in human plasma.[9][10][13][14][15] Der Pharmacia Lettre.[13] [Link]

-

Chi, Z., et al. (2017).[9] A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma.[9][10][13][14][15] Journal of Chromatographic Science.[9] [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. g-standaard.nl [g-standaard.nl]

- 7. clearsynth.com [clearsynth.com]

- 8. veeprho.com [veeprho.com]

- 9. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

Application Note: High-Sensitivity Quantification of 5-Hydroxy Propafenone in Human Plasma by LC-MS/MS

Abstract

This application note details a robust, validated protocol for the quantification of 5-Hydroxy Propafenone (5-OHP) , the active metabolite of the antiarrhythmic drug Propafenone, in human plasma.[1][2][3][4][5][6][7] Given the significant pharmacogenetic variability introduced by CYP2D6 polymorphism, precise quantification of 5-OHP relative to the parent drug is critical for therapeutic drug monitoring (TDM) and bioequivalence studies. This guide utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Liquid-Liquid Extraction (LLE) to ensure high specificity, minimal matrix effects, and compliance with FDA Bioanalytical Method Validation guidelines.

Introduction & Clinical Context

Propafenone is a Class IC antiarrhythmic agent used to treat atrial fibrillation and ventricular arrhythmias.[8] Its metabolism is stereoselective and heavily dependent on the cytochrome P450 2D6 (CYP2D6) isozyme.

The Pharmacogenetic Challenge

Propafenone is metabolized into two main metabolites:[1][8][9]

-

5-Hydroxy Propafenone (5-OHP): Formed by CYP2D6.[1][5][10][11] It is equipotent to the parent drug as a sodium channel blocker.[10]

-

N-despropylpropafenone (NDP): Formed by CYP3A4 and CYP1A2.[1][5][10]

Why Quantification Matters: In "Poor Metabolizers" (PMs) of CYP2D6 (approx. 7% of Caucasians), the conversion to 5-OHP is blocked, leading to potential toxicity from accumulation of the parent drug. Conversely, "Ultrarapid Metabolizers" may have sub-therapeutic levels of the parent drug but high levels of 5-OHP. Therefore, measuring only Propafenone provides an incomplete clinical picture.

Metabolic Pathway Visualization[11]

Figure 1: Metabolic pathway of Propafenone highlighting the critical role of CYP2D6 in 5-OHP formation.

Method Development Strategy

Internal Standard Selection

Recommendation: Use 5-Hydroxy Propafenone-d5 or Propafenone-d5 .

-

Causality: Stable isotope-labeled internal standards (SIL-IS) co-elute with the analyte and experience the exact same matrix ionization effects, correcting for signal suppression/enhancement more effectively than structural analogues like Amlodipine.

Sample Preparation: LLE vs. PPT

While Protein Precipitation (PPT) is faster, it often fails to remove phospholipids, which cause ion suppression in ESI+ mode. Selected Method: Liquid-Liquid Extraction (LLE) [4]

-

Solvent: Ethyl Acetate or n-Hexane:Isopropanol (90:10).

-

Rationale: 5-OHP is moderately polar but extractable into organic solvents at basic pH. LLE provides a "clean" extract, removing salts and proteins, resulting in a lower baseline and better S/N ratio at the LLOQ (0.5 ng/mL).

Experimental Protocol

Materials & Reagents[1]

-

Analytes: 5-Hydroxy Propafenone HCl, Propafenone HCl (Reference Standards).

-

Internal Standard: 5-Hydroxy Propafenone-d5.

-

Matrix: Drug-free human plasma (K2EDTA).

-

Solvents: Methanol (LC-MS grade), Acetonitrile (LC-MS grade), Ethyl Acetate, Formic Acid, Ammonium Formate.

LC-MS/MS Conditions

Chromatography (LC)

-

Column: C18 Reverse Phase (e.g., Phenomenex Gemini 3µm, 100 x 4.6 mm or equivalent).

-

Mobile Phase A: 5mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.5 mL/min.

-

Gradient:

-

0.0 - 0.5 min: 20% B

-

0.5 - 3.0 min: Ramp to 90% B

-

3.0 - 4.0 min: Hold 90% B

-

4.1 min: Re-equilibrate to 20% B.

-

Mass Spectrometry (MS)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |

| 5-Hydroxy Propafenone | 358.2 | 116.1 | 28 | 100 |

| Propafenone | 342.2 | 116.1 | 25 | 100 |

| 5-OHP-d5 (IS) | 363.2 | 116.1 | 28 | 100 |

Note: Both parent and metabolite share the characteristic fragment at m/z 116.1. Chromatographic separation is essential. 5-OHP will elute earlier than Propafenone due to the hydroxyl group increasing polarity.

Sample Extraction Workflow (LLE)

Figure 2: Liquid-Liquid Extraction (LLE) workflow designed to maximize recovery and minimize matrix interference.

Validation Parameters (FDA/EMA Compliance)

To ensure the trustworthiness of the data, the method must be validated according to the FDA Bioanalytical Method Validation Guidance (2018) .[14][15]

| Parameter | Acceptance Criteria | Experimental Approach |

| Selectivity | No interfering peaks >20% of LLOQ in blank plasma. | Analyze 6 different lots of blank human plasma (including lipemic/hemolyzed). |

| Linearity | r² > 0.99; Accuracy ±15% (±20% at LLOQ). | Range: 0.5 ng/mL to 500 ng/mL.[3] Weighting: 1/x².[3] |

| Accuracy & Precision | Intra/Inter-day CV < 15%.[3][5][6] | QC samples at Low, Mid, High concentrations (n=6). |

| Matrix Effect | Matrix Factor (MF) consistent across lots. | Compare post-extraction spike vs. neat solution. |

| Recovery | Consistent recovery (>50% preferred). | Compare extracted QC vs. post-extraction spike. |

| Stability | ±15% deviation from nominal. | Freeze-thaw (3 cycles), Benchtop (4h), Autosampler (24h). |

Expert Troubleshooting & Causality

Issue: Carryover

-

Observation: Small peaks in blank samples after a High QC injection.

-

Cause: Propafenone is lipophilic and may stick to the injector needle or rotor seal.

-

Solution: Use a needle wash with high organic content (e.g., Acetonitrile:Isopropanol:Acetone 40:40:20 + 0.1% Formic Acid).

Issue: Signal Suppression

-

Observation: Loss of sensitivity for 5-OHP specifically.

-

Cause: Co-elution with phospholipids (common if using Protein Precipitation).

-

Solution: Switch to the LLE protocol described above. If LLE is not feasible, use a "Hybrid SPE-Phospholipid" removal plate.

Issue: Peak Tailing

-

Observation: Asymmetrical peaks.

-

Cause: Interaction between the basic amine of Propafenone/5-OHP and residual silanols on the column.

-

Solution: Ensure the mobile phase contains adequate buffer (Ammonium Formate 5-10mM). Do not rely solely on Formic Acid.

References

-

US Food and Drug Administration (FDA). (2018).[14][16][17] Bioanalytical Method Validation Guidance for Industry.[14][16][17][18] [Link]

-

Chi, Z., et al. (2017).[2] A Sensitive and Rapid LC–MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma.[2][3][4][5][11][19] Journal of Chromatographic Science, 55(9), 911–917.[2] [Link]

-

Patel, H., et al. (2017). A sensitive quantitative assay for the determination of propafenone and two metabolites... in human K2EDTA plasma using LC-MS/MS. Biomedical Chromatography, 31(10).[5] [Link]

-

Sujan Kumar, D.P., et al. (2015). A rapid and sensitive LC–MS/MS assay for the determination of propafenone and its active metabolite... using hybrid SPE precipitation technology.[3] Der Pharmacia Lettre, 7(4), 122-128.[3] [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4932, Propafenone. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Sensitive and Rapid LC-MS-MS Method for Simultaneous Determination of Propafenone and Its Active Metabolite 5-Hydroxypropafenone in Human Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. researchgate.net [researchgate.net]

- 5. A sensitive quantitative assay for the determination of propafenone and two metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human K2EDTA plasma using LC-MS/MS with ESI operated in positive mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Internally standardized simultaneous assay of propafenone and 5-hydroxypropafenone enantiomers in human plasma by means of high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Propafenone Therapy and CYP2D6 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. sciex.com [sciex.com]

- 14. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]

- 15. resolvemass.ca [resolvemass.ca]

- 16. hhs.gov [hhs.gov]

- 17. bioanalysis-zone.com [bioanalysis-zone.com]

- 18. bioagilytix.com [bioagilytix.com]

- 19. academic.oup.com [academic.oup.com]

Application Note: High-Sensitivity LC-MS/MS Method Development for Propafenone and Metabolites in Human Plasma

[1][2][3]

Executive Summary

Propafenone (PPF) is a Class IC antiarrhythmic agent with a narrow therapeutic index and complex metabolism.[1] Its primary metabolites, 5-hydroxypropafenone (5-OHP) and N-despropylpropafenone (NDPP) , exhibit significant antiarrhythmic activity.[2][3] Accurate quantification requires a method capable of distinguishing these structural analogs while mitigating matrix effects common in plasma.

This guide details the development of a robust LC-MS/MS workflow. Unlike traditional HPLC-UV methods which lack sensitivity for low-dose pharmacokinetic (PK) studies, this protocol utilizes Hybrid Solid-Phase Extraction (Hybrid SPE) technology to eliminate phospholipids, ensuring stable ionization and lower Limits of Quantitation (LOQ).

Metabolic Pathway & Analytical Challenges

Understanding the metabolism is crucial for chromatographic separation. Propafenone is metabolized via two distinct cytochrome P450 pathways.[2][4][5]

Metabolic Pathway Diagram